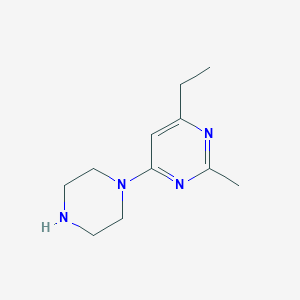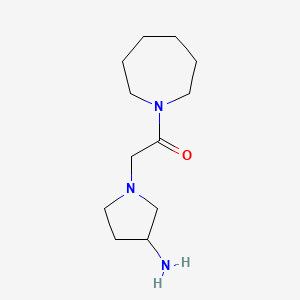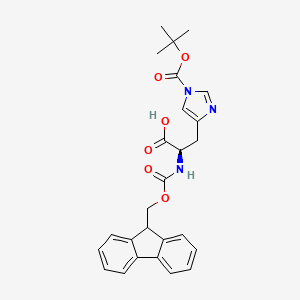
1-(Thiolan-3-yl)azetidine-3-carboxylic acid
説明
1-(Thiolan-3-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2S and its molecular weight is 187.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid are proteins that can be degraded by the ubiquitin-proteasome system . This compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .
Mode of Action
this compound interacts with its targets by serving as a linker molecule. In the context of ADCs, it connects an antibody to a cytotoxic drug . For PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By linking a target protein to an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The action of this compound results in the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein and the context in which the compound is used.
生化学分析
Biochemical Properties
1-(Thiolan-3-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker for targeted protein degradation . These interactions are crucial for its function in biochemical pathways, where it forms stable complexes with target proteins, facilitating their degradation or modification.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a PROTAC linker allows it to target specific proteins for degradation, thereby altering cellular signaling and metabolic pathways . This can lead to changes in gene expression profiles and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. Additionally, it can induce changes in gene expression by targeting transcription factors or other regulatory proteins for degradation . These molecular interactions are critical for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that it remains stable under various conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate target protein levels without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular signaling and metabolic pathways . These dosage-dependent effects are crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. It can affect metabolic flux and metabolite levels by modulating enzyme activity and protein degradation . These interactions are vital for its role in biochemical processes and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for its function in cellular processes and therapeutic applications.
特性
IUPAC Name |
1-(thiolan-3-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c10-8(11)6-3-9(4-6)7-1-2-12-5-7/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNURSIHCEFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)



